2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole
Description
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole is a benzimidazole derivative characterized by two distinct substituents:
- A 4-tert-butylphenoxymethyl group at position 2 of the benzimidazole core.
- A naphthalen-2-ylmethyl group at position 1.
Benzimidazoles are heterocyclic compounds with broad applications in medicinal chemistry, materials science, and coordination chemistry due to their aromaticity, planarity, and ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C29H28N2O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C29H28N2O/c1-29(2,3)24-14-16-25(17-15-24)32-20-28-30-26-10-6-7-11-27(26)31(28)19-21-12-13-22-8-4-5-9-23(22)18-21/h4-18H,19-20H2,1-3H3 |
InChI Key |
MESKMCKMWBIAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole typically involves multiple steps. One common method includes the reaction of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxy methanol. This intermediate is then reacted with 2-naphthylmethylamine to form the desired benzimidazole compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Electronic Effects
Compound: 2-[(4-chlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole ()
- Key Difference: Chlorine (electron-withdrawing) replaces tert-butyl (electron-donating) on the phenoxy group.
- Impact: Reactivity: The electron-deficient chlorophenoxy group may reduce resonance stabilization of the benzimidazole core. Biological activity: Chlorine’s electronegativity could enhance interactions with polar biological targets, whereas tert-butyl may improve membrane permeability.
- Reference :
Naphthalene vs. Benzyl Substitutions
Compound: 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole ()
- Key Differences :
- A 4-tert-butylbenzyl group replaces the naphthalen-2-ylmethyl group.
- A second 4-tert-butylphenyl group is present at position 2.
- Impact :
- π-π interactions : Naphthalene’s extended aromatic system enhances stacking interactions compared to benzyl.
- Molecular weight : The target compound’s naphthalene substituent increases molecular weight (affecting pharmacokinetics).
- Reference :
Thioether vs. Ether Linkages
Compounds: 2-[((2-methyl-3-substituted phenyl)methyl)thio]-1H-benzimidazoles ()
- Key Difference: Thioether (S-CH₂) linkages replace the phenoxymethyl (O-CH₂) group.
- Impact :
- Electronic profile : Thioethers are more polarizable but less electronegative than ethers, altering binding kinetics.
- Antimicrobial activity : Thioether derivatives in show potent bactericidal activity (MBC = 0.5–4 µg/mL), suggesting the target’s ether group may reduce potency but improve metabolic stability.
- Reference :
Structural and Crystallographic Insights
Planarity and Packing
Compound: 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole ()
- Key Observations :
- The benzimidazole core is nearly planar (max deviation = 0.032 Å).
- Dihedral angles between benzimidazole and substituents: 19.91° (thiazole) and 24.51° (dioxolane).
- Relevance : The target compound’s naphthalene group may introduce larger dihedral angles, affecting crystal packing and solubility.
- Reference :
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 428.5 | 5.2 | <0.1 | 4-tert-butylphenoxy, naphthalenyl |
| 2-[(2-tert-butylphenoxy)methyl]-1H-benzimidazole | 310.4 | 4.8 | 0.3 | 2-tert-butylphenoxy |
| 2-[(4-chlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole | 408.9 | 4.5 | 0.2 | 4-Cl-phenoxy, 3-phenylpropyl |
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
